molecular formula C6H12N2O2 B1384852 Tetrahydro-2H-pyran-4-carbohydrazide CAS No. 59293-18-4

Tetrahydro-2H-pyran-4-carbohydrazide

Cat. No. B1384852
Key on ui cas rn: 59293-18-4
M. Wt: 144.17 g/mol
InChI Key: UBBSHXCLOFHQHW-UHFFFAOYSA-N
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Patent
US09181250B2

Procedure details

A solution of methyl tetrahydro-2H-pyran-4-carboxylate (1.44 g, 10.0 mmol) in methanol (50 mL) was stirred at 50° C. To the reaction mixture, hydrazine.monohydrate (0.675 g) was added, followed by stirring at the same temperature for 2 hours, after completion of the reaction, the reaction mixture was concentrated and diluted with methylene chloride, the solution was then washed with saturated sodium bicarbonate aqueous solution and saturated brine, and the organic layer was dried over magnesium sulfate and the solvent was distilled off under reduced pressure to afford 952 mg of the title compound (yield 66.1%).
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
monohydrate
Quantity
0.675 g
Type
reactant
Reaction Step Three
Yield
66.1%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([C:7]([O:9]C)=O)[CH2:3][CH2:2]1.[NH2:11][NH2:12]>CO>[O:1]1[CH2:6][CH2:5][CH:4]([C:7]([NH:11][NH2:12])=[O:9])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1.44 g
Type
reactant
Smiles
O1CCC(CC1)C(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Three
Name
monohydrate
Quantity
0.675 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
by stirring at the same temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with methylene chloride
WASH
Type
WASH
Details
the solution was then washed with saturated sodium bicarbonate aqueous solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1CCC(CC1)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 952 mg
YIELD: PERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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